Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride
Overview
Description
Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride is a chemical compound with the CAS Number: 1361112-47-1 . It has a molecular weight of 294.78 . The IUPAC name for this compound is N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-azetidinecarboxamide hydrochloride .
Molecular Structure Analysis
The compound has a complex structure that includes an azetidine ring, a benzimidazole ring, and an amide group . The InChI code for this compound is 1S/C14H18N4O.ClH/c1-18-12-5-3-2-4-11 (12)17-13 (18)6-7-16-14 (19)10-8-15-9-10;/h2-5,10,15H,6-9H2,1H3, (H,16,19);1H .Scientific Research Applications
Synthesis and Characterization
- Azetidine-3-carboxylic acid derivatives have been utilized in the synthesis of novel compounds, such as Biphenyl 4-carboxylic acid derivatives, which are characterized by elemental analysis, IR, 1H NMR, and mass spectra (Patel, Malik, & Bhatt, 2009).
Preparation of Azetidine Derivatives
- Research on the preparation of 3-azetidinones with different N-substituents and their transformation into 3-ethylideneazetidines has been explored, contributing to the field of synthetic chemistry (Bauman & Duthaler, 1988).
Synthesis of Novel Imino Sugars
- Azetidine-3-carboxylic acid derivatives have been used in the synthesis of novel imino sugars, demonstrating their utility in creating diverse biochemical structures (Sharma & Jain, 2013).
Antimicrobial Activity
- New pyridine derivatives incorporating azetidine-3-carboxylic acid analogs have been synthesized and shown to exhibit antimicrobial activity, indicating potential therapeutic applications (Patel, Agravat, & Shaikh, 2011).
Allosteric Modulation
- Some azetidine-3-carboxylic acid derivatives have been investigated for their allosteric modulation of the cannabinoid CB1 receptor, showing potential in pharmacological research (Price et al., 2005).
Synthesis of Chimeras
- Azetidine-2-carboxylic acid analogs have been synthesized with various heteroatomic side chains, serving as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Development of Agonists
- Research has led to the development of potent and selective S1P1 receptor agonists using azetidine-3-carboxylic acid derivatives, showcasing their potential in treating diseases like multiple sclerosis (Hou et al., 2016).
Enzymatic Biotransformations
- Azetidine-3-carboxylic acid derivatives have been used in enzymatic biotransformations, providing a method for synthesizing optically active compounds with high enantioselectivity (Leng, Wang, Pan, Huang, & Wang, 2009).
Properties
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]azetidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.ClH/c1-18-12-5-3-2-4-11(12)17-13(18)6-7-16-14(19)10-8-15-9-10;/h2-5,10,15H,6-9H2,1H3,(H,16,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWLVTRQVFATAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3CNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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